Rhoeadine

Description

This compound has been reported in Papaver rhoeas, Papaveraceae, and other organisms with data available.

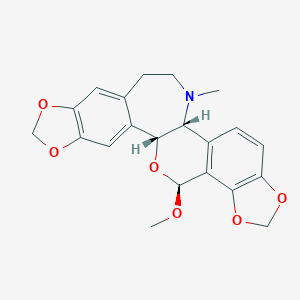

structure

Structure

3D Structure

Properties

IUPAC Name |

(1R,14R,24S)-24-methoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBIHOLQAKITPP-SBHAEUEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)OC)C6=C(C=C5)OCO6)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C([C@H](O4)OC)C6=C(C=C5)OCO6)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181652 | |

| Record name | Rhoeadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2718-25-4 | |

| Record name | (5bR,13bR,15S)-5b,6,7,8,13b,15-Hexahydro-15-methoxy-6-methyl[1,3]dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2718-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rheadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhoeadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHOEADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q9C65WH3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rhoeadine natural origin and biosynthesis

An In-depth Technical Guide on the Natural Origin and Biosynthesis of Rhoeadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prominent benzylisoquinoline alkaloid (BIA) primarily recognized for its presence in the common poppy (Papaver rhoeas)[1][2]. As a member of the Papaveraceae family, this plant and its constituent alkaloids have long been a subject of phytochemical and pharmacological interest. This compound and related compounds, sometimes referred to as papaverrubine alkaloids, are distinguished by their unique chemical structure and potential therapeutic applications, including sedative properties and possible use in treating morphine dependence[2][3][4]. This technical guide provides a comprehensive overview of the natural origin, distribution, and the current understanding of the biosynthetic pathway of this compound. It also includes detailed experimental protocols for its extraction, isolation, and analysis, aimed at supporting further research and development in this field.

Natural Origin and Distribution

This compound is found exclusively in members of the Papaveraceae family, also known as the poppy family. The most abundant source of this compound is Papaver rhoeas, commonly known as the corn poppy, field poppy, or Flanders poppy. This annual herbaceous plant is native to North Africa and temperate regions of Eurasia and has been introduced globally.

Beyond P. rhoeas, this compound and its derivatives have been identified in other species within the Papaver genus. Phytochemical studies have revealed the presence of various alkaloid chemotypes in different populations of P. rhoeas, with some samples containing only this compound-type alkaloids, while others also produce protopine (B1679745), proaporphine, and benzylisoquinoline types. The alkaloid profile can vary based on the geographical location and developmental stage of the plant. For instance, studies on P. rhoeas collected from Turkey and Cyprus have shown that the total tertiary alkaloid yield in the dried aerial parts ranges from 0.07% to 0.19%.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, it is established that this compound belongs to the vast group of benzylisoquinoline alkaloids (BIAs), which all originate from the amino acid L-tyrosine. The general BIA pathway serves as the foundation for producing a wide array of specialized alkaloids, including morphine, codeine, and sanguinarine.

General Benzylisoquinoline Alkaloid (BIA) Pathway

The biosynthesis begins with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS), a pivotal enzyme that forms (S)-norcoclaurine, the central precursor for all BIAs. A series of subsequent enzymatic reactions, including O-methylations, N-methylations, and hydroxylations, convert (S)-norcoclaurine into (S)-reticuline, a critical branch-point intermediate in BIA metabolism.

Proposed Pathway from (S)-Reticuline to this compound

From (S)-reticuline, the pathway diverges to produce various classes of alkaloids. While the specific enzymatic steps leading to this compound are still under investigation, radiolabeling studies and metabolite profiling have provided significant insights. It is widely accepted that protopine serves as the direct precursor to this compound-type alkaloids.

The proposed biosynthetic sequence is as follows:

-

(S)-Reticuline to Protopine: (S)-Reticuline is converted to (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE). (S)-scoulerine then undergoes further transformations, including methylation and oxidation, to yield protopine.

-

Protopine to this compound: The conversion of protopine to this compound is the least understood part of the pathway. It is hypothesized to involve a series of oxidative reactions, potentially catalyzed by cytochrome P450 monooxygentransferases (P450s) and 2-oxoglutarate/Fe(II)-dependent dioxygenases (ODDs). These enzymes are known to be involved in the metabolism of protopine alkaloids, performing functions such as O,O-demethylenation, which is a necessary step in forming the this compound backbone.

Although specific enzymes for the protopine-to-rhoeadine conversion have not been definitively identified, research combining transcriptomics, metabolomics, and gene expression analysis in P. rhoeas is actively seeking to uncover these novel catalysts.

Quantitative Data

The concentration and composition of alkaloids in Papaver rhoeas can vary significantly. The tables below summarize quantitative data from phytochemical analyses.

Table 1: Yield of Tertiary Alkaloid Extracts from Papaver rhoeas Data sourced from a study on samples collected in Turkey and Cyprus.

| Sample Origin | Plant Material | Yield of Tertiary Alkaloid Extract (%) |

| Turkey | Dried Aerial Parts | 0.07 - 0.19 |

| Cyprus | Dried Aerial Parts | 0.09 - 0.18 |

Table 2: Major Alkaloid Classes and Compounds Identified in Papaver rhoeas A comprehensive analysis identified 55 distinct alkaloids in the aerial parts of P. rhoeas.

| Alkaloid Class | Representative Compounds Identified |

| This compound-type | This compound, Isothis compound, Rhoeagenine, Glaudine, Glaucamine |

| Protopine-type | Protopine, Coulteropine |

| Protoberberine-type | Stylopine |

| Benzylisoquinoline-type | Papaverine |

| Aporphine-type | Roemerine |

| Proaporphine-type | Mecambrine |

| Promorphinan-type | Salutaridine |

Experimental Protocols

Extraction and Isolation of this compound Alkaloids

This protocol is a composite of established methods for the extraction and isolation of tertiary alkaloids from the dried aerial parts of Papaver rhoeas.

Methodology:

-

Plant Material Preparation: Collect aerial parts of P. rhoeas during the flowering stage. Air-dry the material in the shade for two weeks and then grind it into a fine powder using a mechanical grinder.

-

Defatting (Optional but Recommended): Macerate the dried powder in hexane (B92381) for 24 hours to remove lipids and pigments. Filter the mixture and allow the plant material to air dry.

-

Methanol (B129727) Extraction: Pack the dried (and defatted) powder into a percolation column or use a Soxhlet apparatus. Extract the material with methanol at room temperature until exhaustion. Combine the methanol extracts.

-

Solvent Evaporation: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Acid-Base Partitioning:

-

Suspend the residue in 5% hydrochloric acid (HCl).

-

Wash the acidic solution first with a nonpolar solvent like petroleum ether, then with diethyl ether to remove neutral and weakly acidic compounds. Discard the organic layers.

-

Make the aqueous layer alkaline (pH 7-8) by the gradual addition of ammonium (B1175870) hydroxide (B78521) (NH₄OH).

-

Perform a liquid-liquid extraction of the alkaline solution with chloroform (B151607) (CHCl₃) multiple times.

-

Combine the chloroform extracts, dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to yield the crude tertiary alkaloid extract.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel (70-230 mesh).

-

Elute the column with a gradient of chloroform and methanol (e.g., 100:0, 95:5, 90:10, 80:20 v/v).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase such as cyclohexane:chloroform:diethylamine (7:2:1).

-

Combine fractions containing compounds with similar Rf values.

-

Perform final purification of the isolated alkaloids using preparative thin-layer chromatography (pTLC) to obtain pure this compound.

-

Analysis by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS)

This protocol outlines a powerful analytical method for the identification and metabolite profiling of alkaloids in P. rhoeas extracts.

Methodology:

-

Sample Preparation:

-

Weigh approximately 100 mg of lyophilized and powdered plant material.

-

Add 5 mL of ethanol (B145695) and sonicate for 30 minutes.

-

Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.

-

-

LC-MS Conditions:

-

Chromatography System: A high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start at 5% B, increase to 95% B over 20-30 minutes, hold for 5 minutes, and then re-equilibrate to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Scan Range: m/z 50-1200.

-

Data Acquisition: Perform full scan MS and data-dependent MS/MS acquisition. For MS/MS, select the most intense precursor ions from the full scan for collision-induced dissociation (CID).

-

Collision Energy: Use a collision energy ramp to generate fragment ions.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and exact mass ([M+H]⁺) with an authentic standard.

-

Confirm the identification by matching the fragmentation pattern (MS/MS spectrum) with that of the standard or with literature data.

-

Tentatively identify other alkaloids by searching their exact masses against alkaloid databases and interpreting their fragmentation patterns.

-

Conclusion

This compound remains a molecule of significant interest due to its unique presence in the Papaver genus and its potential pharmacological activities. While its natural origins in P. rhoeas are well-established, the complete biosynthetic pathway, particularly the final steps converting protopine to the this compound scaffold, is still an active area of research. Advances in transcriptomics and metabolomics are poised to identify the novel enzymes responsible for this transformation. The protocols detailed in this guide provide a robust framework for the extraction, purification, and analysis of this compound, facilitating further studies aimed at elucidating its biosynthesis, pharmacological properties, and potential for metabolic engineering to enhance its production.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Rhoeadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhoeadine, a prominent isoquinoline (B145761) alkaloid isolated from the petals of the corn poppy (Papaver rhoeas L.), has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating critical data for researchers and professionals in drug development. This document details its structural elucidation through spectroscopic and crystallographic methods, presents key quantitative data in a structured format, outlines relevant experimental protocols, and visualizes its biosynthetic pathway.

Chemical Structure and Properties

This compound is a complex heterocyclic compound with the chemical formula C₂₁H₂₁NO₆.[1] Its systematic IUPAC name is (5bR,13bR,15S)-5b,6,7,8,13b,15-Hexahydro-15-methoxy-6-methyl[2][3]dioxolo[4,5-h][2][3]dioxolo[4][5][6]benzopyrano[3,4-a][3]benzazepine.[7] The molecule features a heptacyclic ring system, incorporating two methylenedioxy groups, a methoxy (B1213986) group, and an N-methyl group.[6]

The presence of multiple chiral centers gives rise to a complex stereochemistry, which is crucial for its biological activity. This compound belongs to a class of alkaloids that can exist with either a cis- or trans-fused B/D ring juncture. This compound itself possesses a cis-fused B/D ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁NO₆ | [1] |

| Molar Mass | 383.40 g/mol | [1] |

| Melting Point | 222 °C | [6] |

| Optical Rotation [α]D | +235° (c = 1.01 in chloroform) | [6] |

| Appearance | Crystalline solid | [6] |

Stereochemistry

The absolute configuration of this compound has been determined through extensive spectroscopic and chemical correlation studies. The key stereocenters are at positions 5b, 13b, and 15. The designated stereochemistry is (5bR, 13bR, 15S), which defines the specific three-dimensional arrangement of the atoms in the naturally occurring enantiomer.

The relative stereochemistry, particularly the cis-fusion of the B and D rings, is a defining feature of this compound and can be distinguished from its trans-fused isomers using nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

The structural elucidation of this compound heavily relies on spectroscopic techniques, primarily NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.3 - 2.5 | ~42 - 44 |

| O-CH₃ | ~3.4 - 3.6 | ~55 - 57 |

| O-CH₂-O (1) | ~5.9 - 6.1 (two doublets) | ~101 - 102 |

| O-CH₂-O (2) | ~5.9 - 6.1 (two doublets) | ~101 - 102 |

| Aromatic Protons | ~6.5 - 7.0 | ~105 - 150 |

| Aliphatic Protons | ~2.5 - 4.5 | ~25 - 70 |

| Acetal Proton (H-15) | ~5.0 - 5.5 | ~90 - 95 |

Note: These are approximate values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry of this compound typically shows a molecular ion peak [M]⁺ at m/z 383, corresponding to its molecular weight. Fragmentation patterns can provide valuable information about the different structural motifs within the molecule.

Crystallographic Data

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of molecules like this compound. Although a specific Crystallographic Information File (CIF) for this compound is not publicly available in open-access databases, crystallographic studies of related alkaloids have been crucial in establishing the stereochemical conventions for this class of compounds. Such studies provide precise measurements of bond lengths and angles, confirming the connectivity and spatial arrangement of atoms.

Table 3: Expected Key Bond Lengths and Angles for this compound (from related structures)

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

| C-N | 1.45 - 1.48 | C-N-C | 110 - 115 |

| C-O (ether) | 1.42 - 1.45 | C-O-C | 115 - 120 |

| C-O (acetal) | 1.40 - 1.43 | O-C-O | 108 - 112 |

| C=C (aromatic) | 1.38 - 1.41 | C-C-C (aromatic) | 118 - 122 |

Experimental Protocols

Isolation of this compound from Papaver rhoeas

-

Extraction: Dried and powdered petals of Papaver rhoeas are macerated with methanol (B129727) at room temperature for 48 hours. The extract is then filtered and concentrated under reduced pressure.

-

Acid-Base Partitioning: The crude extract is dissolved in 5% hydrochloric acid and washed with a non-polar solvent like diethyl ether to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and extracted with chloroform (B151607).

-

Chromatographic Purification: The chloroform extract is concentrated and subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are combined and further purified by preparative TLC or recrystallization from a suitable solvent system (e.g., chloroform-methanol) to yield pure crystalline this compound.

NMR Spectroscopic Analysis

-

Sample Preparation: A 5-10 mg sample of pure this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.

-

Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal (0.00 ppm).

X-ray Crystallographic Analysis

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Total Synthesis

The total synthesis of (±)-Rhoeadine was first reported by Irie and coworkers in 1970. The synthesis is a multi-step process that involves the construction of the complex tetracyclic core of the molecule followed by the elaboration of the final ring system. A simplified representation of the synthetic strategy is depicted below. The full details of the synthesis can be found in the original publication (J. Chem. Soc. D, 1970, 1713).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. worldagroforestry.org [worldagroforestry.org]

- 6. Total synthesis of the alkaloid this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Rhoeadine: A Technical Guide to Its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhoeadine is a prominent isoquinoline (B145761) alkaloid primarily isolated from the petals of the corn poppy (Papaver rhoeas). As a member of the Papaveraceae family, this natural compound has garnered interest within the scientific community for its potential pharmacological applications. A thorough understanding of its physicochemical properties and stability profile is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, its stability under various conditions, and detailed experimental protocols for its analysis.

Physicochemical Properties

A precise understanding of the physicochemical properties of a drug candidate is fundamental to formulation development, pharmacokinetic profiling, and toxicological assessment. The key physicochemical parameters of this compound are summarized below.

Chemical Structure and Identity

-

Chemical Name: (5bR,13bR,15S)-15-Methoxy-6-methyl-5b,6,7,8,13b,15-hexahydro-[1][2]dioxolo[4,5-h][1][2]dioxolo[3]benzopyrano[3,4-a]benzazepine

-

CAS Number: 2718-25-4

-

Molecular Formula: C₂₁H₂₁NO₆

-

Molecular Weight: 383.40 g/mol

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that some of these values are estimated or predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Melting Point | 222 °C | |

| Boiling Point (estimated) | 510.32 °C | |

| Density (estimated) | 1.45 g/cm³ | |

| pKa (predicted) | 6.40 ± 0.40 | |

| Water Solubility (25 °C) | 832.6 mg/L | |

| LogP (estimated) | 2.4 | |

| Appearance | Powder |

Solubility Profile

This compound exhibits good solubility in a range of organic solvents. This information is crucial for extraction, purification, and formulation processes.

| Solvent | Solubility | Source |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble |

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. While specific quantitative stability data for this compound under forced degradation conditions is limited in publicly available literature, this section outlines its likely stability profile based on its chemical structure as an isoquinoline alkaloid and available information.

Isoquinoline alkaloids, as a class of compounds, are generally susceptible to degradation through oxidation, hydrolysis, and photodegradation. Their stability is often pH-dependent.

pH Stability

As a weak base with a predicted pKa of 6.40, the solubility and stability of this compound are expected to be influenced by pH. While a related alkaloid, Rhoeagenine, is reported to be stable in acidic conditions, this compound's stability across a wide pH range requires further investigation. It is plausible that at extreme pH values, hydrolytic degradation of the acetal (B89532) functional groups could occur.

Thermal Stability

The melting point of this compound is 222 °C, suggesting a degree of thermal stability in the solid state. However, prolonged exposure to high temperatures, especially in solution, may lead to degradation. The exact degradation products and kinetics under thermal stress have not been extensively reported.

Photostability

Many alkaloids are known to be sensitive to light. Photodegradation can lead to complex chemical transformations, including oxidation and rearrangement reactions. Some alkaloids are known to undergo photochemical N-demethylation. To ensure the integrity of this compound, it should be protected from light during storage and handling.

Oxidative Stability

Early studies have indicated that this compound can undergo "oxydative hydrolysis" when treated with nitric acid, suggesting susceptibility to oxidation. The presence of tertiary amine and acetal functionalities in its structure makes it a potential target for oxidative degradation.

Stability in Solution

The stability of this compound in various solvents and buffer systems for pre-formulation and analytical studies needs to be established. The choice of solvent and pH will be critical in maintaining its integrity.

The following table summarizes the expected stability of this compound.

| Condition | Expected Stability | Potential Degradation Pathways |

| Acidic pH | Likely unstable over time | Hydrolysis of acetal groups |

| Neutral pH | Expected to be relatively stable | - |

| Alkaline pH | Likely unstable over time | Base-catalyzed hydrolysis, oxidation |

| Elevated Temperature | Degradation likely, especially in solution | Thermal decomposition |

| Light Exposure | Susceptible to degradation | Photochemical oxidation, N-demethylation, rearrangement |

| Oxidizing Agents | Susceptible to degradation | Oxidation of tertiary amine and other functional groups |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties and stability. The following sections outline the methodologies for key experiments.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a variable heating rate and a viewing lens.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the dissociation constant of a weak base like this compound.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) if solubility is an issue).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

-

Stress Conditions:

-

Acidic Hydrolysis: this compound is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated (e.g., 60 °C) for a specified period.

-

Alkaline Hydrolysis: this compound is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated (e.g., 60 °C) for a specified period.

-

Oxidative Degradation: this compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Solid this compound or a solution of this compound is exposed to high temperatures (e.g., 80 °C) for an extended period.

-

Photodegradation: A solution of this compound is exposed to a controlled light source (e.g., a xenon lamp providing ICH-compliant UV and visible light exposure).

-

-

Sample Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Data Analysis: The percentage of degradation is calculated, and the degradation products are characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for Physicochemical Property Determination

Caption: Workflow for determining key physicochemical properties of this compound.

General Workflow for a Forced Degradation Study

Caption: General experimental workflow for conducting forced degradation studies.

Hypothetical Signaling Pathway for a Bioactive Natural Product

References

The Biological Activities of Rhoeadine Alkaloid: A Technical Overview for Researchers

Introduction

Rhoeadine is a prominent benzylisoquinoline alkaloid found primarily in the petals and aerial parts of the corn poppy, Papaver rhoeas.[1][2] Belonging to the rhoeadane class of alkaloids, it is a subject of growing interest within the scientific community for its potential pharmacological activities. While research on the isolated compound is still emerging, studies on Papaver rhoeas extracts, where this compound is a major constituent, have revealed a range of biological effects, including sedative, analgesic, anti-inflammatory, and neuro-modulatory properties.[3][4][5] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data from studies on Papaver rhoeas extracts, experimental methodologies, and hypothesized signaling pathways.

Neuropharmacological Activities

The most frequently cited biological activities of this compound and Papaver rhoeas extracts relate to their effects on the central nervous system.

Modulation of Morphine Tolerance and Dependence

Several in vivo studies using mouse models have demonstrated that hydroalcoholic extracts of Papaver rhoeas, containing this compound as a major component, can modulate the effects of morphine. These extracts have been shown to attenuate the development of tolerance to the analgesic effects of morphine.[6] One study indicated that intraperitoneal administration of the extract (25, 50, and 100 mg/kg) significantly reduced morphine tolerance in mice.[6] While the precise mechanism is not fully elucidated, it is hypothesized that components of the extract, including this compound, may interact with the opioidergic and dopaminergic systems, which are known to be involved in morphine tolerance and dependence.[3]

Sedative and Analgesic Effects

Traditional use of Papaver rhoeas as a sedative and mild analgesic is supported by some scientific evidence, although quantitative data for isolated this compound is scarce.[4] Animal studies using extracts have demonstrated dose-dependent analgesic effects in formalin-induced pain models in mice.[5] One study reported that a hydro-alcoholic extract of Papaver rhoeas (25, 50, and 100 mg/kg, i.p.) induced analgesia in both phases of the formalin test.[5] The analgesic effect of the extract was reduced by naloxone (B1662785), an opioid receptor antagonist, suggesting an interaction with the opioid system.[5]

Anti-inflammatory Activity

In vivo studies have indicated that extracts of Papaver rhoeas possess anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, a stem extract of P. rhoeas at a dose of 200 mg/kg exhibited a maximum edema inhibition of 86.36%.[7] The flower extract also showed significant, albeit lower, anti-inflammatory activity.[7] The mechanism is thought to involve the inhibition of pro-inflammatory mediators.

Cytotoxic Activity

Research into the cytotoxic effects of this compound is limited. However, a study investigating the alkaloids from a Lebanese variety of Papaver rhoeas evaluated the cytotoxic activity of several isolated protopine-type alkaloids (not including this compound) against various cancer cell lines.[2] For instance, berberine, another alkaloid found in the plant, showed IC50 values of 90 µM, 15 µM, and 50 µM on HCT116, MCF7, and HaCaT cells, respectively.[2] This suggests that other alkaloids within Papaver rhoeas have cytotoxic potential, and further investigation into the specific activity of this compound is warranted. A study on a methanolic extract of Papaver rhoeas reported an IC50 value of 80.07 µg/ml on the Vero cell line.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data from studies on Papaver rhoeas extracts and related alkaloids. It is crucial to note that these values are not for isolated this compound unless specified.

Table 1: Anti-inflammatory Activity of Papaver rhoeas Extracts

| Extract/Compound | Animal Model | Assay | Dose | % Inhibition | Reference |

| P. rhoeas Stem Extract | Rat | Carrageenan-induced paw edema | 200 mg/kg | 86.36 | [7] |

| P. rhoeas Flower Extract | Rat | Carrageenan-induced paw edema | 200 mg/kg | 77.27 | [7] |

| P. rhoeas Aqueous Extract | Rat | Carrageenan-induced paw edema | 400 mg/kg | 87.47 | [7] |

| P. rhoeas Aqueous Extract | Rat | Carrageenan-induced paw edema | 800 mg/kg | 87.49 | [7] |

Table 2: Analgesic Activity of Papaver rhoeas Extracts

| Extract/Compound | Animal Model | Assay | Dose | Effect | Reference |

| P. rhoeas Hydro-alcoholic Extract | Mouse | Formalin Test (Phase 1) | 25, 50, 100 mg/kg (i.p.) | Dose-dependent analgesia | [5] |

| P. rhoeas Hydro-alcoholic Extract | Mouse | Formalin Test (Phase 2) | 25, 50, 100 mg/kg (i.p.) | Dose-dependent analgesia | [5] |

| P. rhoeas Aqueous Extract | Rat | Acetic acid-induced writhing | 200 mg/kg | 21.5 ± 2.29 writhes | [7] |

| P. rhoeas Aqueous Extract | Rat | Acetic acid-induced writhing | 400 mg/kg | 14.33 ± 1.52 writhes | [7] |

Table 3: Cytotoxicity Data of Papaver rhoeas Extracts and Related Alkaloids

| Extract/Compound | Cell Line | Assay | IC50 | Reference |

| P. rhoeas Methanolic Extract | Vero | MTT | 80.07 µg/ml | [8] |

| Berberine | HCT116 | MTT | 90 µM | [2] |

| Berberine | MCF7 | MTT | 15 µM | [2] |

| Berberine | HaCaT | MTT | 50 µM | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biological activities of Papaver rhoeas extracts.

Carrageenan-Induced Paw Edema in Rats

This assay is a standard method to evaluate the anti-inflammatory activity of a compound or extract.

-

Animal Model: Male Wistar rats (150-180g).

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The test extract (e.g., P. rhoeas stem or flower extract) or a reference anti-inflammatory drug (e.g., Diclofenac) is administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.

-

The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[7]

-

Formalin-Induced Pain in Mice

This model is used to assess analgesic activity and can differentiate between neurogenic and inflammatory pain.

-

Animal Model: Male Swiss-albino mice (25-30g).

-

Procedure:

-

Mice are divided into control and treatment groups.

-

The test extract (e.g., P. rhoeas hydro-alcoholic extract) is administered intraperitoneally.

-

After a specified time (e.g., 30 minutes), 20 µL of 1% formalin solution is injected into the sub-plantar region of the right hind paw.

-

The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes after injection, representing neurogenic pain) and the late phase (15-30 minutes after injection, representing inflammatory pain).

-

A reduction in licking time compared to the control group indicates an analgesic effect.[5]

-

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., HCT116, MCF7) or other cell lines of interest are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., P. rhoeas extract or isolated alkaloids) for a defined period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][8]

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet well-defined. However, based on the observed activities of Papaver rhoeas extracts, several pathways are hypothesized to be involved.

Interaction with Neurotransmitter Systems

The sedative, analgesic, and morphine-tolerance modulating effects of P. rhoeas extracts strongly suggest an interaction with central neurotransmitter systems.

-

Opioid System: The antagonism of the analgesic effects of P. rhoeas extract by naloxone points towards a mechanism involving opioid receptors. It is plausible that this compound or other components of the extract act as agonists or allosteric modulators of these receptors.

-

Dopaminergic System: The modulation of morphine's effects also suggests a potential interaction with the dopaminergic system, as this pathway is critically involved in reward and the development of addiction.

-

GABAergic System: The sedative properties of P. rhoeas could be mediated through the enhancement of GABAergic neurotransmission, a common mechanism for sedative and anxiolytic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Effects of Papaver rhoeas (L.) extract on formalin-induced pain and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Papaver rhoeas L. stem and flower extracts: Anti-struvite, anti-inflammatory, analgesic, and antidepressant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pharmacological Profile of Papaver rhoeas Extracts: A Technical Guide for Researchers

Abstract: Papaver rhoeas L., commonly known as the corn poppy or field poppy, has a long history of use in traditional medicine for its sedative, analgesic, and antitussive properties.[1][2] Modern pharmacological research has begun to validate these traditional uses and uncover new therapeutic potentials, attributing them to a rich and diverse phytochemical composition. This technical guide provides an in-depth overview of the pharmacological profile of Papaver rhoeas extracts, intended for researchers, scientists, and drug development professionals. It summarizes the key bioactive constituents, presents quantitative data on pharmacological activities, details experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

Phytochemical Composition

Papaver rhoeas is a rich source of various bioactive compounds, which are primarily responsible for its pharmacological effects. The main classes of phytochemicals found in its extracts include alkaloids, flavonoids, anthocyanins, and other phenolic compounds.[3][4]

-

Alkaloids: The most characteristic secondary metabolites of the Papaveraceae family are alkaloids. In Papaver rhoeas, the predominant alkaloid is rhoeadine, which is considered a mild sedative. Other isoquinoline (B145761) alkaloids present include (+)-roemerine, (+)-isocorydine, protopine, and sanguinarine. Unlike Papaver somniferum, P. rhoeas does not contain morphine.

-

Flavonoids: The extracts, particularly from the leaves and petals, contain a variety of flavonoids, such as quercetin, kaempferol, isorhamnetin, and myricetin. These compounds are known for their antioxidant and anti-inflammatory properties.

-

Anthocyanins: The vibrant red color of the petals is due to the presence of anthocyanins, including cyanidin (B77932) and mecocyanin (B12767709) glycosides. These pigments also contribute to the antioxidant capacity of the extracts.

-

Phenolic Compounds: Papaver rhoeas extracts are rich in polyphenols, which contribute significantly to their antioxidant activity. Petal extracts have shown high concentrations of total polyphenols and flavonoids.

Pharmacological Activities

Extracts from various parts of Papaver rhoeas have demonstrated a broad spectrum of pharmacological activities in both in vitro and in vivo studies. These include antioxidant, anti-inflammatory, analgesic, antidepressant, antimicrobial, and cytotoxic effects.

Quantitative Data Summary

The following tables summarize the quantitative data from various pharmacological studies on Papaver rhoeas extracts.

Table 1: Antioxidant Activity of Papaver rhoeas Extracts

| Plant Part | Extraction Solvent | Assay | Result (IC50/EC50) | Reference |

| Petals | Aqueous | DPPH Radical Scavenging | 28.06 µg/mL | |

| Leaves | Water | DPPH Radical Scavenging | 1.39 mg/mL | |

| Leaves | Ethanol (B145695) | DPPH Radical Scavenging | 3.11 mg/mL | |

| Leaves | Acetone | DPPH Radical Scavenging | 5.49 mg/mL | |

| Flowers | Methanol (B129727) | DPPH Radical Scavenging | 3.81 mg/mL | |

| Flowers | Maceration | DPPH Radical Scavenging | 4.97 mg/mL | |

| Whole Plant | Ethanol-Water | DPPH Radical Scavenging | 0.50 - 2.12 mg/mL |

Table 2: Anti-inflammatory Activity of Papaver rhoeas Extracts

| Plant Part | Extract Type | Animal Model | Assay | Dose | Max. Inhibition (%) | Reference |

| Stem | Aqueous | Rat | Carrageenan-induced paw edema | 200 mg/kg | 86.36% | |

| Stem | Aqueous | Rat | Carrageenan-induced paw edema | 400 mg/kg | 72.72% | |

| Flower | Aqueous | Rat | Carrageenan-induced paw edema | 200 mg/kg | 77.27% | |

| Flower | Aqueous | Rat | Carrageenan-induced paw edema | 400 mg/kg | 63.63% | |

| Aerial Parts | Aqueous | Rat | Carrageenan-induced paw edema | 400 mg/kg | 87.47% | |

| Aerial Parts | Aqueous | Rat | Carrageenan-induced paw edema | 800 mg/kg | 87.49% |

Table 3: Antimicrobial Activity of Papaver rhoeas Extracts

| Plant Part | Extract Type | Microorganism | MIC (µg/mL) | Reference |

| Aerial Parts | Diethyl ether | Staphylococcus aureus | 39.06 | |

| Aerial Parts | Chloroform | Staphylococcus aureus | 39.06 | |

| Aerial Parts | Acetone | Staphylococcus aureus | 39.06 | |

| Aerial Parts (P8) | Alkaloid Extract | Staphylococcus aureus | 1.22 | |

| Aerial Parts (P8) | Alkaloid Extract | Candida albicans | 2.4 | |

| Aerial Parts (P9) | Alkaloid Extract | Candida albicans | 9.7 | |

| Aerial Parts (P10) | Alkaloid Extract | Candida albicans | 2.4 |

Table 4: Cytotoxic Activity of Papaver rhoeas Extracts

| Plant Part | Extract Type | Cell Line | Result (EC50/IC50) | Reference |

| Ovule | - | HL60 (leukemia) | 119.233 µg/mL | |

| Ovule (Fraction S7) | TLC-separated | HL60 (leukemia) | 5.235 µg/mL | |

| Ovule (Fraction S8) | TLC-separated | HL60 (leukemia) | 12.100 µg/mL | |

| Flower | - | HepG2 | Effective | |

| Leaf | - | HepG2 | Effective | |

| Fruit | - | HepG2 | Effective |

Table 5: Toxicological Data of Papaver rhoeas Extracts

| Plant Part | Extract Type | Animal Model | Route | LD50 | Reference |

| Petals | Ethanolic Aqueous | Mice | Intraperitoneal | 4000 mg/kg |

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of Papaver rhoeas extracts can be attributed to the modulation of several key signaling pathways by its bioactive constituents.

Anti-inflammatory and Antioxidant Pathways

The anti-inflammatory and antioxidant activities of P. rhoeas are largely due to its high content of flavonoids and other phenolic compounds. These compounds are known to interact with pathways that regulate inflammation and oxidative stress.

Analgesic and Sedative Pathways

The analgesic and sedative effects of P. rhoeas are primarily linked to its alkaloid content, particularly this compound. These compounds are thought to interact with the central nervous system, including the opioidergic and glutamatergic systems.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the pharmacological activities of Papaver rhoeas extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for determining the antioxidant capacity of plant extracts.

Procedure:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared. This solution should be freshly made and kept in the dark due to its light sensitivity.

-

Preparation of Extract Solutions: The Papaver rhoeas extract is dissolved in the same solvent as the DPPH solution to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction: A fixed volume of the DPPH solution is added to each dilution of the plant extract. A control is prepared with the solvent and DPPH solution only.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, which is the concentration of the extract that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the extract concentrations.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.

Procedure:

-

Animal Preparation: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions and fasted overnight before the experiment.

-

Grouping and Administration: The animals are divided into different groups: a control group (receives vehicle), a standard group (receives a known anti-inflammatory drug like diclofenac), and test groups (receive different doses of Papaver rhoeas extract). The administration is typically done orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement over Time: The paw volume is measured at regular intervals (e.g., every hour for up to 6 hours) after the carrageenan injection.

-

Calculation: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage of inhibition of edema is calculated by comparing the edema in the treated groups to the control group.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of plant extracts.

Procedure:

-

Preparation of Extract and Bacterial Inoculum: A stock solution of the Papaver rhoeas extract is prepared and sterilized. A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: Two-fold serial dilutions of the plant extract are prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: A positive control (broth with bacteria, no extract) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the extract at which there is no visible growth of the microorganism.

Conclusion

The extracts of Papaver rhoeas exhibit a wide range of promising pharmacological activities, supported by a growing body of scientific evidence. Its rich phytochemical profile, particularly the presence of alkaloids, flavonoids, and anthocyanins, underpins its antioxidant, anti-inflammatory, analgesic, and sedative properties. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this traditional medicinal plant. Further research is warranted to isolate and characterize the individual bioactive compounds and to elucidate their precise mechanisms of action through detailed studies of their interactions with key signaling pathways. Such investigations will be crucial for the development of novel, safe, and effective therapeutic agents from Papaver rhoeas.

References

The In Vivo Metabolic Fate of Rhoeadine: A Technical Guide for Researchers

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Rhoeadine, a prominent alkaloid from the Papaveraceae family, has garnered interest for its potential pharmacological activities. However, a comprehensive understanding of its in-vivo metabolic pathways remains elusive. This technical guide addresses this knowledge gap by providing a detailed overview of the current, albeit limited, understanding of this compound's metabolism. In the absence of direct in-vivo studies, this document extrapolates potential metabolic pathways based on the known biotransformation of structurally related benzylisoquinoline alkaloids, such as protopine (B1679745), noscapine, and papaverine. Furthermore, this guide serves as a practical resource for researchers by outlining detailed experimental protocols and methodologies essential for elucidating the complete in-vivo metabolic profile of this compound. This includes guidance on animal models, sample collection, and advanced analytical techniques for metabolite identification and quantification. The aim is to provide a foundational framework to stimulate and guide future research in this area, ultimately facilitating the development of this compound-based therapeutics.

Introduction

This compound is a rhoeadane-type isoquinoline (B145761) alkaloid found predominantly in plants of the Papaver genus, most notably the corn poppy (Papaver rhoeas). While preliminary studies suggest various biological activities, its journey through a biological system, particularly its metabolic fate, is largely uncharacterized. Understanding the in-vivo metabolism of a compound is a critical step in drug discovery and development, providing insights into its efficacy, safety, and potential drug-drug interactions. This document synthesizes the available information on the metabolism of related alkaloids to propose hypothetical metabolic pathways for this compound and provides a comprehensive guide to the experimental workflows required for their validation.

Proposed In Vivo Metabolic Pathways of this compound

Direct in-vivo metabolic studies on this compound are currently unavailable in the scientific literature. However, based on the known metabolic pathways of other benzylisoquinoline alkaloids, we can hypothesize the primary routes of this compound biotransformation.[1][2][3] The metabolism of alkaloids like protopine, a biosynthetic precursor to this compound, involves key enzymatic reactions that are likely applicable to this compound as well.

The proposed metabolic pathways for this compound primarily involve Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. For this compound, these reactions are likely catalyzed by cytochrome P450 (CYP) enzymes in the liver.

-

O-Demethylation: The methoxy (B1213986) groups on the aromatic rings of this compound are susceptible to O-demethylation, resulting in hydroxylated metabolites.

-

N-Demethylation: The N-methyl group can be removed to form a secondary amine metabolite.

-

Hydroxylation: Aromatic or aliphatic hydroxylation can occur on the isoquinoline core.

-

Methylenedioxy Bridge Cleavage: Similar to protopine and noscapine, the methylenedioxy bridge in this compound can be cleaved to form catechol metabolites.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.

-

Glucuronidation: The hydroxyl groups introduced during Phase I metabolism can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).

The following diagram illustrates the hypothetical metabolic pathways of this compound.

Caption: Hypothetical in vivo metabolic pathways of this compound.

Experimental Protocols for In Vivo Metabolism Studies

To elucidate the actual metabolic pathways of this compound, a series of in vivo and in vitro experiments are necessary. The following protocols provide a general framework for conducting such studies.

Animal Models

Rodent models, such as Sprague-Dawley rats or C57BL/6 mice, are commonly used for initial in vivo drug metabolism studies due to their well-characterized physiology and ease of handling. Humanized mouse models, which express human drug-metabolizing enzymes, can provide more predictive data for human metabolism.

Study Design and Dosing

The following diagram outlines a typical experimental workflow for an in vivo metabolism study.

Caption: General experimental workflow for in vivo metabolism studies.

-

Dose Administration: this compound can be administered via oral gavage or intravenous injection to assess both first-pass and systemic metabolism. The dose should be determined based on preliminary toxicity and efficacy studies.

-

Sample Collection: Biological samples, including urine, feces, and plasma, should be collected at various time points post-administration to capture the pharmacokinetic profile of the parent compound and its metabolites.

Sample Preparation

Proper sample preparation is crucial for accurate metabolite analysis.

-

Plasma: Proteins are typically precipitated using organic solvents like acetonitrile (B52724) or methanol. The supernatant is then concentrated and reconstituted in a suitable solvent for analysis.

-

Urine: Urine samples are often diluted and centrifuged to remove particulate matter before direct injection or after a solid-phase extraction (SPE) cleanup step.

-

Feces: Fecal samples are homogenized, extracted with an appropriate solvent, and then subjected to cleanup procedures to remove lipids and other interfering substances.

Table 1: Summary of Sample Preparation Protocols

| Biological Matrix | Preparation Steps |

| Plasma | 1. Add 3 volumes of cold acetonitrile to 1 volume of plasma. 2. Vortex and incubate at -20°C for 30 minutes. 3. Centrifuge at 14,000 x g for 10 minutes at 4°C. 4. Evaporate the supernatant to dryness. 5. Reconstitute in mobile phase. |

| Urine | 1. Dilute urine 1:1 with deionized water. 2. Centrifuge at 10,000 x g for 5 minutes at 4°C. 3. Filter the supernatant through a 0.22 µm filter. |

| Feces | 1. Lyophilize and grind fecal samples to a fine powder. 2. Extract with a suitable solvent (e.g., methanol/water). 3. Sonicate and centrifuge to collect the supernatant. 4. Perform solid-phase extraction (SPE) for cleanup. |

Analytical Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and selectivity.

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of alkaloids and their metabolites.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements for metabolite identification. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.

Table 2: Recommended LC-MS/MS Parameters for this compound Metabolite Analysis

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 15-20 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Scan Mode | Full scan for parent ions and data-dependent MS/MS for fragmentation |

| Collision Energy | Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation spectra |

Data Presentation and Analysis

Quantitative data on the identified metabolites should be compiled to understand the major metabolic pathways and the pharmacokinetic profile of this compound.

Table 3: Hypothetical Quantitative Data for this compound Metabolites in Rat Urine (0-24h)

| Metabolite | Proposed Structure | Mean % of Administered Dose (± SD) |

| This compound (Unchanged) | Parent Compound | 5.2 ± 1.5 |

| O-Demethyl-Rhoeadine | C19H17NO5 | 15.8 ± 3.2 |

| N-Demethyl-Rhoeadine | C19H17NO5 | 8.1 ± 2.1 |

| Hydroxylated-Rhoeadine | C20H19NO6 | 4.5 ± 1.1 |

| Catechol Metabolite | C19H17NO6 | 12.3 ± 2.8 |

| O-Demethyl-Rhoeadine-Glucuronide | Conjugate | 25.4 ± 4.5 |

| Catechol-Glucuronide | Conjugate | 18.7 ± 3.9 |

| Total Recovery | 80.0 |

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Conclusion

While the in-vivo metabolic pathways of this compound have yet to be experimentally determined, this technical guide provides a robust framework for future research. By leveraging our understanding of related benzylisoquinoline alkaloid metabolism and employing the detailed experimental protocols outlined herein, researchers can effectively investigate the biotransformation of this compound. The elucidation of its metabolic fate is a crucial step towards unlocking the full therapeutic potential of this promising natural product. The data generated from such studies will be invaluable for drug development professionals in assessing the safety, efficacy, and clinical viability of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rhoeadine from Papaver rhoeas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaver rhoeas, commonly known as the corn poppy, is a source of various bioactive alkaloids, with rhoeadine being one of the most significant.[1][2] this compound and related this compound-type alkaloids are of interest to the scientific community for their potential pharmacological applications.[3][4] These compounds are isoquinoline (B145761) alkaloids and are particularly abundant in species belonging to the Papaver section Rhoeades.[2] This document provides detailed protocols for the extraction, isolation, and purification of this compound from the aerial parts of Papaver rhoeas.

Quantitative Data Summary

The yield of alkaloids from Papaver rhoeas can vary depending on the plant material, geographical location, and the extraction method employed. Below is a summary of reported extraction yields.

| Plant Material | Extraction Method | Solvent | Yield (%) | Reference |

| Dried aerial parts | Percolation | Methanol (B129727) | 0.07 - 0.19 (tertiary alkaloids) | [5] |

| Dried whole plant | Maceration | Ethanol-Water (70%) | 8.90 - 14.37 | [6] |

| Flowers | Maceration | Methanol | 21 | [6] |

| Dried aerial parts (200g) | Soxhlet | 85% Methanol | 25 (50g residue) | [7] |

Experimental Protocols

Two primary methods for the extraction and purification of this compound are detailed below. Method A involves a room temperature percolation followed by acid-base extraction and chromatographic separation. Method B utilizes a hot extraction method (Soxhlet) followed by acid-base partitioning and thin-layer chromatography.

Method A: Cold Percolation and Column Chromatography

This method is adapted from a study that successfully isolated this compound among other alkaloids from Papaver rhoeas.[5]

1. Plant Material Preparation:

-

Collect the aerial parts of Papaver rhoeas during the flowering season.

-

Thoroughly wash the plant material to remove any soil and debris.

-

Dry the plant material in the shade for two weeks or until completely brittle.[7][8]

-

Grind the dried material into a fine powder using a mechanical grinder.[7][8]

2. Extraction:

-

Percolate the dried, powdered plant material with methanol at room temperature.

-

Concentrate the resulting methanolic extract under vacuum using a rotary evaporator to obtain a residue.

3. Acid-Base Extraction:

-

Dissolve the residue in 5% hydrochloric acid.

-

Wash the acidic solution first with light petroleum and then with diethyl ether to remove non-alkaloidal compounds. Discard the organic layers.

-

Make the aqueous layer alkaline (pH 7-8) by adding ammonium (B1175870) hydroxide.

-

Perform a liquid-liquid extraction of the alkaline solution with chloroform (B151607), repeating the extraction several times.

-

Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under vacuum to yield the crude tertiary alkaloid extract.

4. Isolation and Purification:

-

Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of chloroform and methanol (e.g., 95:5, 90:10, 80:20 v/v).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Purify the fractions containing the target alkaloids further using preparative thin-layer chromatography (pTLC) on silica gel plates.

-

Use solvent systems such as cyclohexane:chloroform:diethylamine (7:2:1) or cyclohexane:diethylamine (9:1) for pTLC.[5]

-

Identify the purified this compound by comparing its spectral data (UV, IR, 1H-NMR, Mass Spectrometry) and TLC Rf values with those of an authentic standard.[5]

Method B: Hot Soxhlet Extraction and Preparative TLC

This protocol is based on methods that have been used to isolate this compound-type alkaloids from Papaver rhoeas.[7][8][9]

1. Plant Material Preparation:

-

Prepare the dried, powdered aerial parts of Papaver rhoeas as described in Method A.

2. Defatting and Extraction:

-

Defat the powdered plant material by macerating it in hexane (B92381) for 24 hours.[7] Filter and discard the hexane.

-

Place the defatted plant material in a Soxhlet apparatus and extract with 85% methanol for approximately 14 hours or until the extraction is complete.[7]

-

Alternatively, use 100% ethanol (B145695) for the Soxhlet extraction over 5 hours.[9]

3. Acid-Base Extraction:

-

Filter the alcoholic extract and evaporate it to dryness using a rotary evaporator to obtain a residue.[7]

-

Suspend the residue in a 5% or 6% hydrochloric acid solution (pH 3-4).[7][9]

-

Wash the acidic aqueous solution with chloroform to remove neutral and weakly basic compounds.[9]

-

Separate the aqueous layer and basify it to pH 9-10 with a suitable base, such as sodium bicarbonate (NaHCO3) or ammonium hydroxide.[7][9]

-

Extract the basified aqueous solution multiple times with chloroform in a separatory funnel.[7]

-

Collect the lower chloroform layers, dry them over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude alkaloid extract.[7]

4. Purification:

-

Perform preliminary analysis and separation of the crude extract using analytical TLC on silica gel plates with a mobile phase such as Cyclohexane:Chloroform:Diethylamine (70:20:10).[7][8]

-

Isolate and purify the alkaloids, including this compound, using preparative thin-layer chromatography (pTLC).

-

Identify the compounds based on their Rf values and by using various analytical techniques such as UV-Vis spectroscopy, LC-MS, and IR spectroscopy.[7][8] The typical UV absorption maxima for papaverrubine alkaloids are around 232 nm and 285 nm.[7]

Visualizations

Experimental Workflow for this compound Extraction

Caption: General workflow for the extraction and purification of this compound.

Signaling Pathways

The current body of literature primarily focuses on the extraction, identification, and pharmacological effects of this compound and its parent extract.[3] Detailed signaling pathways associated with this compound's mechanism of action are not extensively elucidated in the reviewed scientific articles. Further research is required to understand the specific molecular targets and signaling cascades modulated by this alkaloid.

Concluding Remarks

The protocols outlined provide a comprehensive guide for the extraction and isolation of this compound from Papaver rhoeas. Researchers should note that yields and alkaloid profiles can be influenced by various factors, including the specific chemotype of the plant, harvest time, and drying conditions.[5] Appropriate analytical techniques are crucial for the identification and quantification of the final purified compound. All laboratory work should be conducted with appropriate safety measures, considering the biological activity of the isolated compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. Variation of alkaloid contents and antimicrobial activities of Papaver rhoeas L. growing in Turkey and northern Cyprus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Study on the Total Phenolics, Total Flavonoids, and Biological Activities of Papaver rhoeas L. Extracts from Different Geographical Regions of Morocco [mdpi.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Papaver rhoeas L. stem and flower extracts: Anti-struvite, anti-inflammatory, analgesic, and antidepressant activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Rhoeadine in Papaver rhoeas L. using a Validated HPLC-DAD Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) for the quantification of Rhoeadine, a prominent alkaloid in Papaver rhoeas L. (corn poppy). The protocol provides a comprehensive guide for the extraction of this compound from plant material and its subsequent chromatographic analysis. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity. This application note is intended to serve as a practical guide for researchers in phytochemistry, natural product chemistry, and drug development for the quality control and standardization of P. rhoeas extracts.

Introduction

Papaver rhoeas L. is a medicinal plant known for its diverse array of bioactive alkaloids, including this compound.[1][2] The quantification of these alkaloids is crucial for the quality assessment and standardization of herbal products and for further pharmacological investigations. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of phytochemicals.[3] This application note presents a validated HPLC-DAD method for the accurate and precise quantification of this compound in the aerial parts of P. rhoeas.

Experimental Protocol

Apparatus and Software

-

HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

-

Analytical balance (4-decimal place).

-

Ultrasonic bath.

-

Centrifuge.

-

Vortex mixer.

-

pH meter.

-

Syringe filters (0.22 µm, PTFE).

-

Chromatography data acquisition and processing software.

Reagents and Materials

-

This compound reference standard (≥98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

Formic acid (analytical grade).

-

Ammonium formate (B1220265) (analytical grade).

-

Ultrapure water.

-

Dried aerial parts of Papaver rhoeas L.

Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. Working standard solutions for the calibration curve are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range.

Sample Preparation

-

The dried aerial parts of P. rhoeas are ground into a fine powder.[1]

-

Accurately weigh approximately 2 g of the powdered plant material into a centrifuge tube.[1]

-

Add 5 mL of methanol and extract using ultrasonication for 30 minutes.

-

Centrifuge the mixture at 13,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in ultrapure water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-70% B; 25-30 min: 70% B; 30-31 min: 70-10% B; 31-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | DAD, 280 nm |

Method Validation Summary

The analytical method was validated in accordance with ICH guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the tables below.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1587 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Precision